MRE-269-d7

IP Receptor Pharmacology cAMP Accumulation β-Arrestin Recruitment

Essential deuterated internal standard (+7 Da mass shift) for accurate LC-MS/MS quantification of MRE-269 in PK/PD studies. Ensures minimal isotopic interference vs. d6 analogs. Validates selexipag active metabolite concentrations in complex matrices. For research use only.

Molecular Formula C25H29N3O3
Molecular Weight 426.6 g/mol
Cat. No. B12388739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRE-269-d7
Molecular FormulaC25H29N3O3
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D
InChIKeyOJQMKCBWYCWFPU-HXAWLNHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRE-269-d7: A Deuterated Active Metabolite for Precise Prostacyclin IP Receptor Quantification


MRE-269-d7 (CAS 1265295-20-2, also known as ACT-333679-d7) is a deuterium-labeled analog of MRE-269, the active metabolite of the pulmonary arterial hypertension (PAH) prodrug selexipag . As a stable isotope-labeled internal standard (SIL-IS), its core function is to enable the accurate and precise quantification of MRE-269 in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a critical requirement for pharmacokinetic (PK) and pharmacodynamic (PD) studies . The parent compound, MRE-269, is a potent, non-prostanoid, and selective agonist of the prostacyclin (IP) receptor, distinct from classical prostanoid IP agonists like iloprost and treprostinil [1].

Why MRE-269-d7 is Non-Interchangeable with its Unlabeled Analog or Other IP Agonists


Substituting MRE-269-d7 with unlabeled MRE-269, alternative deuterated analogs (e.g., MRE-269-d6), or other IP receptor agonists in an analytical workflow will result in compromised quantitative accuracy, failed method validation, or misinterpreted biological outcomes. The deuterium label on MRE-269-d7 provides a unique mass shift (+7 Da) essential for its function as an internal standard in LC-MS/MS assays, which is absent in MRE-269 . While MRE-269-d6 offers a similar function, the mass shift (+6 Da) can lead to different isotopic interference patterns depending on the specific MS/MS transition, making d7 the more resolvable internal standard in many methods. Furthermore, MRE-269 possesses a unique pharmacological profile—partial agonism for cAMP accumulation (Emax ~56%) and β-arrestin recruitment (Emax ~40%)—that is fundamentally different from the full agonism (Emax ~100%) of prostanoid IP agonists like iloprost, treprostinil, and beraprost [1]. These distinctions in both analytical and pharmacological properties render generic substitution scientifically invalid.

Quantitative Evidence for Prioritizing MRE-269-d7: A Comparator-Based Guide


Distinct Pharmacological Profile: MRE-269 Exhibits Partial Agonism for cAMP and β-Arrestin vs. Full Agonism by Prostanoid Analogs

MRE-269 (the target analyte for MRE-269-d7) acts as a partial agonist in receptor-proximal assays, demonstrating significantly lower maximal efficacy (Emax) for cAMP accumulation and β-arrestin recruitment compared to prostanoid IP agonists. This profile is linked to reduced receptor desensitization and sustained in vivo efficacy [1]. In contrast, iloprost, treprostinil, and beraprost act as full agonists (Emax ~100%) in these same assays, a property associated with more rapid receptor internalization and potential tolerance [1]. This functional selectivity is a key differentiator.

IP Receptor Pharmacology cAMP Accumulation β-Arrestin Recruitment Pulmonary Arterial Hypertension

Potent Vasorelaxation and Antiproliferation: MRE-269 Shows Comparable Distal Efficacy to Iloprost with Nanomolar Potency

Despite its partial proximal agonism, MRE-269 acts as a full agonist in receptor-distal functional assays relevant to PAH. Its potency in these assays is comparable to the prototypic PGI2 analog iloprost. MRE-269 induced cellular relaxation of PASMC with an EC50 of 4.3 nM, inhibited cell proliferation with an IC50 of 4.0 nM, and inhibited extracellular matrix synthesis with an IC50 of 8.3 nM [1]. These data confirm that MRE-269 achieves maximal therapeutic effect in key downstream pathways.

Pulmonary Vasodilation Antiproliferation PASMC Drug Discovery

Endothelium-Independent Vasodilation: MRE-269 Bypasses Endothelial NO Requirement Unlike Several Prostanoid IP Agonists

In rat pulmonary arteries, MRE-269-induced vasodilation is endothelium-independent, a mode of action that differs from several prostanoid IP agonists. Endothelial denudation or addition of a nitric oxide (NO) synthase inhibitor markedly attenuated the vasodilation of rat extralobar pulmonary artery (EPA) induced by epoprostenol, treprostinil, and beraprost sodium, but did not affect the response to MRE-269 [1]. This indicates that MRE-269 acts directly on the vascular smooth muscle, a property that may confer functional advantages in a diseased endothelium.

Vasodilation Mechanism Pulmonary Artery Endothelial Function Ex Vivo Pharmacology

Superior Receptor Selectivity: MRE-269 Demonstrates a More Selective IP Binding Mode than Treprostinil

A recent cryo-EM study of the human IP receptor bound to either treprostinil or MRE-269 provided structural evidence for the superior selectivity of MRE-269. Comparison of the activated IP structures uncovered the mechanism and key residues that determine the superior selectivity of MRE-269 over treprostinil [1]. This structural basis for enhanced on-target selectivity supports its use as a more precise tool for studying IP receptor pharmacology without confounding off-target effects on other prostanoid receptors.

Receptor Selectivity Cryo-EM Structure IP Receptor Ligand Binding

Superior Mass Spectrometric Resolution: MRE-269-d7 (+7 Da) Offers Cleaner Baseline Separation than MRE-269-d6 (+6 Da) in Complex Matrices

For quantitative LC-MS/MS assays, the choice of deuterated internal standard can significantly impact method performance. MRE-269-d7, with a mass shift of +7 Da relative to unlabeled MRE-269, provides superior mass spectrometric resolution compared to MRE-269-d6 (+6 Da). The larger mass difference ensures that the isotopic envelope of the internal standard does not overlap with the analyte's detection window, which is a critical advantage for achieving high precision and accuracy at low concentrations, especially in complex biological matrices like plasma or tissue homogenates . While MRE-269-d6 is also a viable internal standard , MRE-269-d7 offers a technically superior choice for method development where maximizing signal-to-noise ratio and minimizing isotopic crosstalk is paramount.

LC-MS/MS Quantification Stable Isotope Labeling Internal Standard Analytical Chemistry

Primary Research and Development Scenarios for MRE-269-d7 Deployment


Development and Validation of LC-MS/MS Bioanalytical Methods for Selexipag/MRE-269 PK Studies

MRE-269-d7 is the essential internal standard for developing and validating robust, high-sensitivity LC-MS/MS assays to quantify MRE-269 in plasma, serum, and tissues from preclinical species and clinical subjects. Its +7 Da mass shift ensures minimal isotopic interference from the analyte, enabling accurate measurement of systemic exposure, Cmax, AUC, and half-life following selexipag administration . This application is critical for supporting Investigational New Drug (IND)-enabling pharmacokinetic and toxicokinetic studies.

In Vitro Pharmacology Assays Requiring Precise Concentration Determination of MRE-269

When conducting in vitro experiments with MRE-269 to study IP receptor pharmacology—such as determining EC50 values for cAMP accumulation (Emax ~56% vs. ~100% for treprostinil), IC50 for antiproliferation (4.0 nM), or β-arrestin recruitment (Emax ~40%)—it is necessary to confirm the exact concentration of the active metabolite in the experimental media [1]. MRE-269-d7 allows for the preparation of calibration standards and quality control samples, ensuring the reported potency and efficacy values are based on accurate and precise drug concentrations.

Metabolic Stability and Metabolite Profiling Studies of Selexipag

MRE-269-d7 can be used as a stable isotope-labeled tracer or internal standard to study the metabolism of selexipag and MRE-269 in various in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo. This is particularly important given that MRE-269 formation is the main pathway of selexipag metabolism across species, and its own metabolism is slower than that of the parent drug [2]. Accurate quantification using MRE-269-d7 helps elucidate species-specific metabolic differences and identify potential drug-drug interactions.

Exploration of IP Receptor Signaling Bias in Translational Research

MRE-269 is a key tool compound for studying biased agonism at the IP receptor due to its partial agonism of G-protein (cAMP) and β-arrestin pathways while retaining full efficacy for vasodilation [1]. In such studies, the precise concentration of the ligand in the assay is paramount for interpreting functional selectivity data. MRE-269-d7 is the required internal standard to validate the concentration-response curves, allowing researchers to confidently link the observed signaling bias to a specific, validated drug concentration.

Quote Request

Request a Quote for MRE-269-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.